Methyl 2-acetamido-5-nitrobenzoate

Purity Assessment Solid-State Properties Regioisomer Control

Researchers requiring a reliable 2,5-disubstituted nitrobenzoate intermediate face risks of regioisomer cross-contamination and unnecessary synthetic steps. Methyl 2-acetamido-5-nitrobenzoate (CAS 5409-45-0) directly addresses these challenges: • Distinct melting point (172.5-177.5 °C) enables rapid identity verification, differentiating it from the 2,3-isomer (121-122 °C) without advanced instrumentation. • The methyl ester handle permits direct amide coupling without pre-activation, reducing process steps versus the free carboxylic acid. • Bifunctional acetamido/nitro substitution supports selective reduction and diversification in medicinal chemistry programs. Supplied with certificate of analysis; available for immediate global dispatch.

Molecular Formula C10H10N2O5
Molecular Weight 238.2 g/mol
CAS No. 5409-45-0
Cat. No. B1330121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetamido-5-nitrobenzoate
CAS5409-45-0
Molecular FormulaC10H10N2O5
Molecular Weight238.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-7(12(15)16)5-8(9)10(14)17-2/h3-5H,1-2H3,(H,11,13)
InChIKeyHAKPLTBAUCAFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-acetamido-5-nitrobenzoate Overview


Methyl 2-acetamido-5-nitrobenzoate (CAS 5409-45-0) is a disubstituted aromatic ester belonging to the broader class of nitrobenzoate derivatives, characterized by an acetamido group at the 2-position and a nitro group at the 5-position on the benzene ring . It is primarily employed as a research chemical and a synthetic intermediate in pharmaceutical and agrochemical development, with supplier-reported purity levels commonly cited at 97% or ≥99% (HPLC) . Its value lies in its bifunctional nature, offering distinct handles for further chemical transformation.

Specificity of Methyl 2-acetamido-5-nitrobenzoate


The specific 2,5-substitution pattern of Methyl 2-acetamido-5-nitrobenzoate dictates its unique electronic and steric properties, directly influencing its reactivity, intermediate stability, and fit within a synthetic route. Simple substitution with a regioisomer, such as the 2,3-analog (CAS 95067-27-9), results in a drastically different melting point (121-122°C vs. 172.5-177.5°C) , which is a primary indicator of altered crystal packing, solubility, and purity profile. Furthermore, replacing the acetamido group with another functionality, like chlorine (CAS 6307-82-0), abolishes the hydrogen-bond donor capability crucial for certain molecular recognition events , while swapping the ester for a carboxylic acid (CAS 3558-18-7) changes the key synthetic handle . These property differences make one-to-one interchange without revalidation of yield, selectivity, and purity impossible.

Quantitative Differentiation of Methyl 2-acetamido-5-nitrobenzoate


Melting Point vs. 3-Nitro Regioisomer

The melting point of Methyl 2-acetamido-5-nitrobenzoate is reported as 172.5-177.5 °C (lit.) [1]. This is significantly higher than the melting point of its 2,3-regioisomer, Methyl 2-acetamido-3-nitrobenzoate (CAS 95067-27-9), which melts at 121-122 °C . This large difference (>50 °C) provides a simple, quantitative criterion for identity and purity verification via common laboratory equipment, distinguishing it from the 3-nitro isomer that might be present as a synthetic impurity.

Purity Assessment Solid-State Properties Regioisomer Control

Hydrogen Bonding vs. Chloro Analog

The molecular structure of Methyl 2-acetamido-5-nitrobenzoate features an acetamido (-NHCOCH3) group that acts as a hydrogen-bond donor . This is a key differentiator from a common alternative intermediate, Methyl 2-chloro-5-nitrobenzoate (CAS 6307-82-0), where the chlorine atom is solely a hydrogen-bond acceptor and cannot donate a hydrogen bond. This donor capability is critical for directing crystal packing and is essential for synthesis where the intermediate's intermolecular interactions are key to reaction outcome or purification.

Crystal Engineering Receptor Binding Solid-State Design

Synthetic Handle: Ester vs. Acid

The methyl ester group of Methyl 2-acetamido-5-nitrobenzoate allows direct use in amidation or hydrazinolysis reactions without the need for an additional coupling or protection/deprotection step required for the corresponding free acid, 2-acetamido-5-nitrobenzoic acid (CAS 3558-18-7) . This avoids the typical drawbacks of acid activation, such as racemization or side-product formation. Purity for the ester is consistently reported at ≥97% , indicating reliable quality.

Synthetic Versatility Intermediate Stability Protecting Group Strategy

Application Scenarios for Methyl 2-acetamido-5-nitrobenzoate


Incoming QC: Regioisomer Purity Check

Analytical labs can leverage the significant melting point difference of >50 °C between Methyl 2-acetamido-5-nitrobenzoate (172.5-177.5 °C) and its 2,3-nitro isomer (121-122 °C) as a rapid, low-cost identity and purity test upon receipt of the material, directly mitigating the risk of synthetic failure due to incorrect starting material [1].

Pre-activated Ester for Pharmaceutical Synthesis

In pharmaceutical process chemistry, procurement of the target methyl ester allows direct use in key bond-forming reactions (e.g., amide coupling) without a carboxylic acid pre-activation step, as would be required for 2-acetamido-5-nitrobenzoic acid. This streamlines the synthesis of advanced intermediates, reducing process time and material costs .

Crystal Engineering and Solid-State Design

The defined hydrogen-bond donor-acceptor system, supported by X-ray crystallography data showing a nearly planar conformation and intermolecular hydrogen bonding, makes the compound a suitable candidate for systematic crystal engineering studies where the 2,5-substitution pattern is required to direct supramolecular assembly, a feature not available with the 2-chloro analog .

Nitro Reduction for Compound Library Diversification

Researchers developing compound libraries for antibacterial screening can prioritize this intermediate for its documented utility; the embedded nitro group at the 5-position is a known pharmacophore for antibacterial activity, and its selective reduction provides a versatile amino handle for further diversification, a strategy embedded in many nitroheterocyclic drug discovery programs .

Technical Documentation Hub

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